

A Comparative Pharmacological Guide: 2-Aminoindane versus N-Methyl-2-aminoindane

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Compound of Interest

Compound Name: 2-Methylisoindolin-5-amine

Cat. No.: B116821

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A Note on Chemical Nomenclature: The topic requested a comparison between "2-Methylisoindolin-5-amine" and "2-aminoindane." Following a comprehensive literature search, it has been determined that pharmacological data for a compound explicitly named "2-Methylisoindolin-5-amine" is not readily available in published scientific literature. However, "N-methyl-2-aminoindane" (NM-2-AI), a structural analog of 2-aminoindane, is a well-characterized compound and is often colloquially misrepresented. Given the potential for nomenclatural confusion, this guide will provide a detailed pharmacological comparison between 2-aminoindane (2-AI) and its N-methylated derivative, N-methyl-2-aminoindane (NM-2-AI). This comparison is highly relevant for researchers in the fields of pharmacology and drug development due to their structural similarities yet distinct pharmacological profiles.

Introduction

2-Aminoindane (2-AI) and its N-methylated counterpart, N-methyl-2-aminoindane (NM-2-AI), are rigid analogs of amphetamine and methamphetamine, respectively.[1][2] Their constrained structures, where the ethylamine side chain is incorporated into an indane ring system, offer a unique opportunity to probe the structure-activity relationships of monoamine releasing agents. [3] Both compounds have appeared on the designer drug market, prompting scientific investigation into their mechanisms of action and potential effects.[1][4] This guide will provide an in-depth comparison of their pharmacological profiles, supported by experimental data, to inform researchers and drug development professionals.

Chemical Structures

A foundational understanding of the chemical structures of 2-AI and NM-2-AI is crucial for interpreting their pharmacological differences.

2-Aminoindane (2-AI): A primary amine attached to the 2-position of an indane scaffold.

N-Methyl-2-aminoindane (NM-2-AI): A secondary amine, with a methyl group on the nitrogen, attached to the 2-position of an indane scaffold.

Receptor Binding and Functional Activity at Monoamine Transporters

The primary mechanism of action for both 2-AI and NM-2-AI involves their interaction with monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thus terminating their signaling.

Comparative Monoamine Transporter Activity

Compound	Action at DAT	Action at NET	Action at SERT
2-Aminoindane (2-AI)	Releasing Agent (EC50 = 439 nM)[5]	Releasing Agent (EC50 = 86 nM)[5]	Negligible (EC50 > 10,000 nM)[5]
N-Methyl-2-aminoindane (NM-2-AI)	No release at high concentrations (100 µM)[1]	Releasing Agent & Reuptake Inhibitor (IC50 = 2.4 µM)[1]	No release at high concentrations (100 µM)[1]

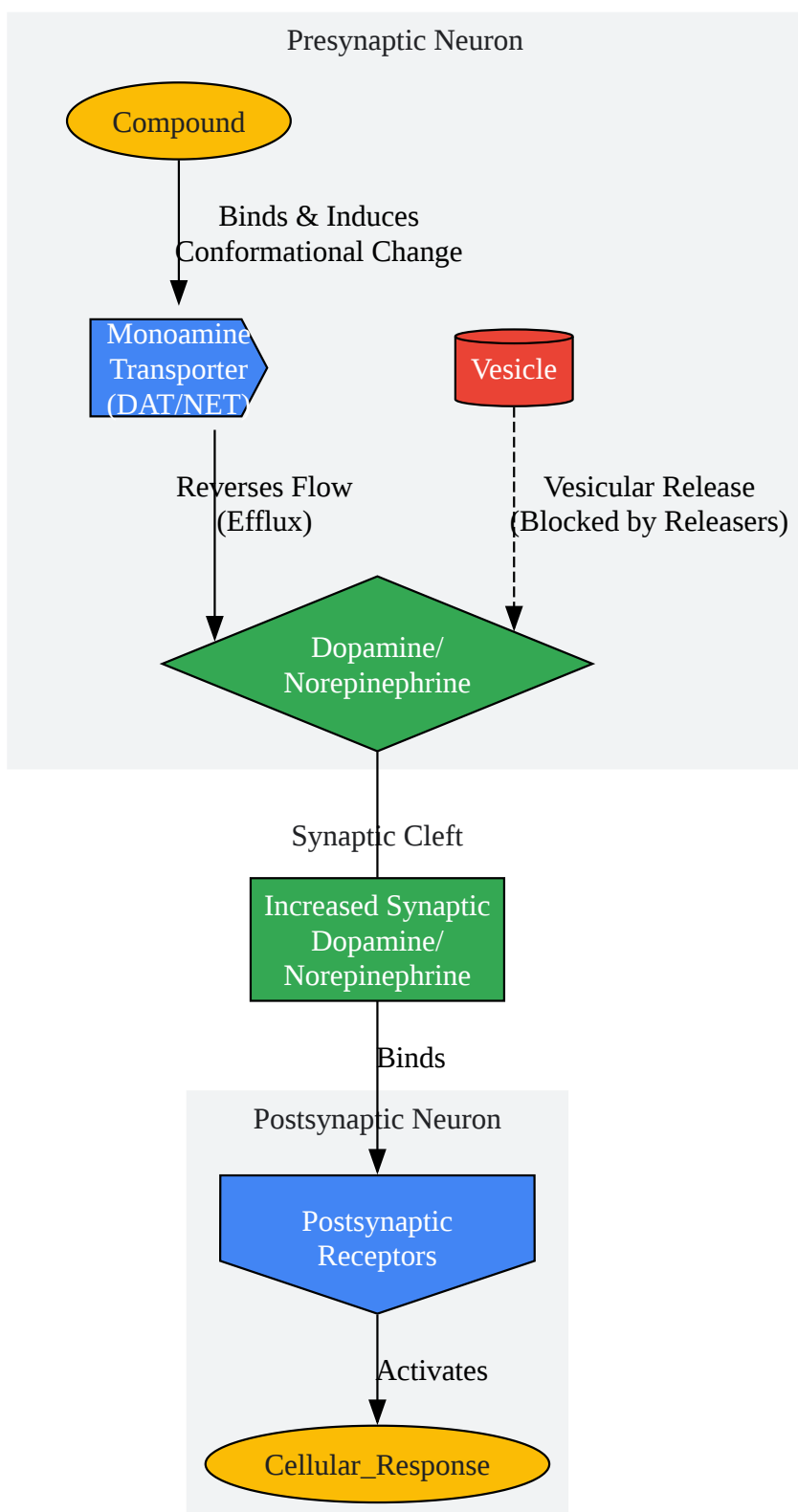
Analysis of Transporter Activity:

2-AI acts as a potent releasing agent at both NET and DAT, with a preference for NET.[5] This profile is characteristic of a classic psychostimulant and predicts effects similar to amphetamine.[6] In stark contrast, the addition of a single methyl group to the amine in NM-2-AI dramatically alters its pharmacological profile. NM-2-AI is a highly selective norepinephrine releasing agent and reuptake inhibitor, with virtually no activity at DAT or SERT at physiologically relevant concentrations.[1] This selectivity suggests that NM-2-AI would

produce effects primarily driven by noradrenergic signaling, with a lower potential for the dopaminergic effects typically associated with abuse liability.[7]

Signaling Pathways of Monoamine Transporters

The interaction of these compounds with monoamine transporters initiates a cascade of intracellular signaling events. As releasing agents, they induce a reversal of transporter function, leading to non-vesicular efflux of neurotransmitters.



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Caption: Monoamine Releasing Agent Mechanism of Action.

Other Receptor Interactions

Beyond their primary targets, these compounds exhibit affinities for other receptors, which may contribute to their overall pharmacological effects.

Comparative Receptor Binding Affinities (K_i in μ M)

Receptor	2-Aminoindane (2-AI)	N-Methyl-2-aminoindane (NM-2-AI)
α 2A-Adrenergic	0.134[5]	0.49[1]
α 2B-Adrenergic	0.211[5]	Not Reported
α 2C-Adrenergic	0.041[5]	Not Reported
5-HT1A	> 10[5]	3.6[1]
5-HT2A	> 10[5]	5.4[1]
TAAR1	Not Reported	3.3 (EC50)[1]

Analysis of Other Receptor Interactions:

2-AI displays a notable affinity for α 2-adrenergic receptors, particularly the α 2C subtype.[5] These receptors are inhibitory autoreceptors that regulate norepinephrine release. The interaction of 2-AI with these receptors could modulate its own primary effect on norepinephrine release. In contrast, NM-2-AI has a slightly lower affinity for the α 2A-adrenergic receptor and also interacts with serotonin 5-HT1A and 5-HT2A receptors, as well as the trace amine-associated receptor 1 (TAAR1).[1] The engagement of these additional targets by NM-2-AI may contribute to a more complex pharmacological profile than its high selectivity at monoamine transporters would initially suggest.

Metabolic Profile

The metabolic fate of a compound is a critical determinant of its duration of action and potential for drug-drug interactions.

Comparative Metabolism

Compound	Metabolic Pathway	Key Metabolites
2-Aminoindane (2-AI)	Hydroxylation, Acetylation[8][9]	Hydroxylated and acetylated derivatives[8]
N-Methyl-2-aminoindane (NM-2-AI)	N-demethylation, Hydroxylation[10][11]	2-Aminoindane (2-AI), Hydroxylated NM-2-AI, Hydroxylated 2-AI[10]

Analysis of Metabolism:

A significant metabolic pathway for NM-2-AI is N-demethylation to form 2-AI.[10][12] This means that in vivo, the administration of NM-2-AI will result in exposure to both the parent compound and its more stimulating metabolite, 2-AI. This metabolic conversion complicates the direct correlation of NM-2-AI's in vitro profile with its in vivo effects, as the observed pharmacological response will be a composite of the actions of both compounds.[13][14] 2-AI itself is metabolized through hydroxylation and acetylation.[8][9]

Experimental Protocols

To provide a practical context for the data presented, this section outlines standard experimental procedures for characterizing the pharmacological profile of these compounds.

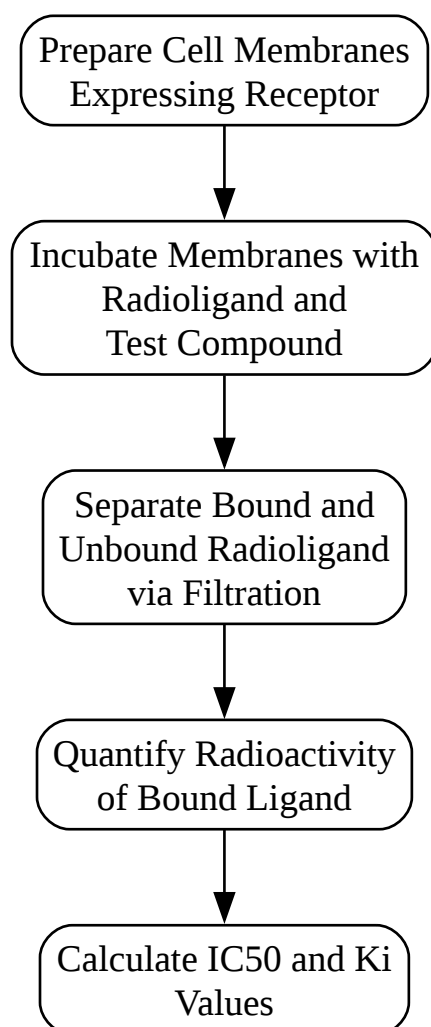
Radioligand Binding Assay for Receptor Affinity

This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Protocol:

- **Preparation of Cell Membranes:** Homogenize tissues or cultured cells expressing the receptor of interest in a suitable buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer.
- **Assay Setup:** In a 96-well plate, add the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]-prazosin for α 1-adrenergic receptors), and varying concentrations of the unlabeled test compound (2-AI or NM-2-AI).

- Incubation: Incubate the plate at a specific temperature for a set duration to allow binding to reach equilibrium.
- Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
- Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Plot the percentage of radioligand displaced against the concentration of the test compound. Calculate the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand) and convert it to a K_i (inhibition constant) using the Cheng-Prusoff equation.



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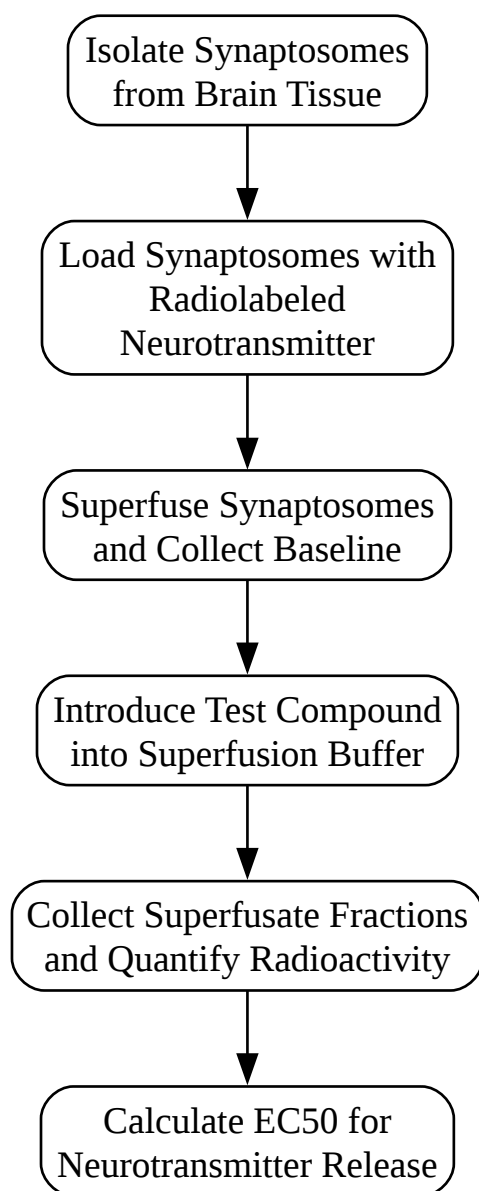
Caption: Radioligand Binding Assay Workflow.

Synaptosome Preparation and Neurotransmitter Release Assay

This assay measures the ability of a compound to induce the release of neurotransmitters from isolated nerve terminals (synaptosomes).

Protocol:

- **Synaptosome Preparation:** Dissect the brain region of interest (e.g., striatum for dopamine, hippocampus for norepinephrine) from a rodent. Homogenize the tissue in a sucrose buffer and centrifuge to isolate the synaptosomal fraction.
- **Radiolabeling:** Incubate the synaptosomes with a radiolabeled neurotransmitter (e.g., [3H]-dopamine or [3H]-norepinephrine) to allow for its uptake into the nerve terminals.
- **Superfusion:** Place the radiolabeled synaptosomes in a superfusion chamber and continuously perfuse with a physiological buffer.
- **Compound Addition:** After a baseline period, switch to a buffer containing the test compound (2-AI or NM-2-AI) at various concentrations.
- **Fraction Collection:** Collect the superfusate in timed fractions.
- **Quantification:** Measure the radioactivity in each fraction to determine the amount of neurotransmitter released over time.
- **Data Analysis:** Calculate the percentage of total neurotransmitter released by each concentration of the test compound and determine the EC50 value (the concentration that produces 50% of the maximal effect).



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Caption: Neurotransmitter Release Assay Workflow.

Conclusion

2-Aminoindane and N-methyl-2-aminoindane, despite their close structural relationship, exhibit distinct pharmacological profiles. 2-AI is a non-selective catecholamine releasing agent, with potent activity at both DAT and NET, predicting a classic amphetamine-like stimulant effect. In contrast, NM-2-AI is a highly selective norepinephrine releasing agent and reuptake inhibitor *in vitro*. However, its *in vivo* activity is complicated by its metabolism to 2-AI. This comparative

guide highlights the profound impact of subtle structural modifications on pharmacological activity and underscores the importance of comprehensive in vitro and in vivo characterization in drug development and research.

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